molecular formula C12H11NO2 B2661606 4-(Benzyloxy)pyridin-3-ol CAS No. 353293-23-9

4-(Benzyloxy)pyridin-3-ol

Cat. No.: B2661606
CAS No.: 353293-23-9
M. Wt: 201.225
InChI Key: QHTSFDUACOKDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)pyridin-3-ol is an organic compound with the molecular formula C12H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a benzyloxy group attached to the fourth position of the pyridine ring and a hydroxyl group at the third position. This structural arrangement imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Benzyloxy)pyridin-3-ol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine ketones, while reduction can produce pyridine alcohols or amines.

Scientific Research Applications

4-(Benzyloxy)pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)pyridin-3-ol involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)pyridin-3-ol is unique due to the presence of both a benzyloxy and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-phenylmethoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTSFDUACOKDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.7 g of 4-benzyloxy-3-methoxymethoxypyridine and 1N hydrochloric acid was stirred for 2 hours at 60° C. The mixture was poured into saturated aqueous sodium bicarbonate solution, extracted with ethyl acetate. The organic layer is washed with saturated saline, dried over anhydrous magnesium sulfate, concentrated to obtain 0.547 g of 4-benzyloxy-3-hydroxypyridine.
Name
4-benzyloxy-3-methoxymethoxypyridine
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0.7 g
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